molecular formula C18H25NO2 B5864983 (2E)-N-cyclooctyl-3-(4-methoxyphenyl)prop-2-enamide

(2E)-N-cyclooctyl-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B5864983
M. Wt: 287.4 g/mol
InChI Key: QQZOOSKYPVLNEJ-SDNWHVSQSA-N
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Description

(2E)-N-cyclooctyl-3-(4-methoxyphenyl)prop-2-enamide is an organic compound characterized by the presence of a cyclooctyl group, a methoxyphenyl group, and an enamide structure

Properties

IUPAC Name

(E)-N-cyclooctyl-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-21-17-12-9-15(10-13-17)11-14-18(20)19-16-7-5-3-2-4-6-8-16/h9-14,16H,2-8H2,1H3,(H,19,20)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZOOSKYPVLNEJ-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-cyclooctyl-3-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-cyclooctyl-3-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The double bond in the enamide structure can be reduced to form a single bond.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be employed.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of saturated amides.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

(2E)-N-cyclooctyl-3-(4-methoxyphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-N-cyclooctyl-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-cyclooctyl-3-(4-methoxyphenyl)prop-2-enamide is unique due to the presence of the cyclooctyl group, which imparts distinct steric and electronic properties

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